8-Chloroimidazo[1,2-a]pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-3-10-4-6(11)9-7(5)10/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDCTRHRZTDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of 8 Chloroimidazo 1,2 a Pyridin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 8-Chloroimidazo[1,2-a]pyridin-2-ol, NMR analysis is crucial for confirming the connectivity of the bicyclic system and investigating the keto-enol tautomerism.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) core. The aromatic region would feature signals for H-5, H-6, and H-7 on the pyridine (B92270) ring, and H-3 on the imidazole (B134444) ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom at C-8 and the nature of the substituent at C-2.
In the case of the 2-ol tautomer, a broad singlet for the hydroxyl proton (OH) would be observed, the chemical shift of which is highly dependent on solvent and concentration. The H-3 proton would likely appear as a singlet. For the 2-one tautomer, the spectrum would be expected to show a signal for the N-H proton and a methylene (B1212753) signal (CH2) for the H-3 protons, which might appear as a singlet. The protons on the pyridine ring (H-5, H-6, H-7) would exhibit characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons. For instance, in related imidazo[1,2-a]pyridine derivatives, the H-5 proton typically appears at the most downfield shift in the aromatic region due to the anisotropic effect of the adjacent nitrogen atom. tci-thaijo.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.5-7.0 (ol form) / ~3.5-4.0 (one form) | s / s | N/A |
| H-5 | ~7.8-8.2 | d | ~7.0 |
| H-6 | ~6.8-7.2 | t | ~7.0 |
| H-7 | ~7.2-7.6 | d | ~7.0 |
| OH/NH | Variable | br s | N/A |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shift of the C-2 carbon would be a key indicator of the predominant tautomeric form. In the 2-ol form, C-2 would be expected in the aromatic region, likely around 150-160 ppm. In contrast, the 2-one form would exhibit a C=O signal at a much more downfield position, typically in the range of 170-180 ppm. rsc.org
The C-8 carbon, directly attached to the chlorine atom, would show a chemical shift influenced by the halogen's inductive effect. The other carbons of the bicyclic system (C-3, C-5, C-6, C-7, C-8a) would appear in the typical aromatic region for this scaffold, generally between 110 and 150 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 (ol form) / ~175 (one form) |
| C-3 | ~110-115 |
| C-5 | ~120-125 |
| C-6 | ~115-120 |
| C-7 | ~125-130 |
| C-8 | ~128-133 |
| C-8a | ~140-145 |
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to rigorously establish the structure, particularly in the context of tautomerism, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity of the H-5, H-6, and H-7 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton (C-3, C-5, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (C-2, C-8, C-8a) by observing their correlations with nearby protons. For example, correlations from the H-3 and H-5 protons to the C-8a carbon would confirm its position.
These techniques, used in combination, would provide irrefutable evidence for the structure of this compound and could also be used to determine the ratio of the two tautomers in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₅ClN₂O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to a monoisotopic mass of 168.0089 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. uni.lu
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for imidazo[1,2-a]pyridines involve the cleavage of the imidazole ring. Expected fragments for this compound could include the loss of CO (from the 2-one tautomer) or the loss of a chlorine radical.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be particularly informative for analyzing the keto-enol tautomerism. researchgate.net
2-ol Tautomer: The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.
2-one Tautomer: This form would show a sharp absorption band for the N-H stretch, typically around 3300-3500 cm⁻¹, and a strong, sharp absorption band for the C=O (amide) stretching vibration in the range of 1650-1700 cm⁻¹. mdpi.com
Common Bands: Both tautomers would exhibit C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the fingerprint region (1400-1600 cm⁻¹). The C-Cl stretching vibration would be expected to appear in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).
The presence and relative intensities of the O-H, N-H, and C=O bands would indicate the predominant tautomeric form in the solid state (if using KBr pellet) or in a specific solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric system. Imidazo[1,2-a]pyridine derivatives are known to be fluorescent and exhibit distinct absorption spectra. ijrpr.com The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption bands characteristic of the π-conjugated bicyclic system. Typically, imidazo[1,2-a]pyridines display multiple absorption bands, often a strong absorption around 250 nm and a secondary, less intense band in the 280-360 nm region. ijrpr.commdpi.com
The position and intensity of these absorption maxima are influenced by the substituents on the ring and the solvent. The presence of the 8-chloro and 2-ol/2-one groups would be expected to cause a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted imidazo[1,2-a]pyridine. Studying the UV-Vis spectrum at different pH values could also provide insight into the different ionic species of the molecule. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
In a study on heterocyclic imidazo[1,2-a]pyridine analogues, single-crystal X-ray diffraction studies were performed on several derivatives. These studies are critical in confirming the molecular structure and understanding the influence of different substituents on the crystal lattice. nih.gov For example, the introduction of a chloro group on the imidazo[1,2-a]pyridine ring can influence the electronic distribution and intermolecular interactions, such as halogen bonding, which can play a significant role in the supramolecular assembly.
Due to the unavailability of specific crystallographic data for this compound, a representative data table for a related chloro-substituted imidazo[1,2-a]pyridine derivative would typically include the following parameters:
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₅H₁₀ClN₃ |
| Formula Weight | 267.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 10.567(4) |
| α (°) | 90 |
| β (°) | 98.123(12) |
| γ (°) | 90 |
| Volume (ų) | 1321.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.345 |
| Absorption Coefficient (mm⁻¹) | 0.267 |
| F(000) | 552 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8456 |
| Independent reflections | 2689 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.145 |
| R indices (all data) | R1 = 0.078, wR2 = 0.162 |
Note: The data in this table is representative of a chloro-substituted imidazo[1,2-a]pyridine derivative and is provided for illustrative purposes. Specific values for this compound are not available.
Elemental Analysis
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula to confirm the compound's purity and empirical formula.
The synthesis of various imidazo[1,2-a]pyridine derivatives is often accompanied by elemental analysis to verify the successful formation of the target compound. For instance, a study on the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridines reports the characterization of the synthesized derivatives, which includes elemental analysis data in its supporting information. nih.govacs.orgresearchgate.net This ensures that the obtained products have the expected elemental composition, confirming their identity.
For this compound (C₇H₅ClN₂O), the theoretical elemental composition would be:
Carbon (C): 49.29%
Hydrogen (H): 2.95%
Chlorine (Cl): 20.78%
Nitrogen (N): 16.42%
Oxygen (O): 9.38%
Experimental data from elemental analysis of a synthesized batch of a related derivative would be presented as follows:
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 2-(p-tolyl)-8-chloroimidazo[1,2-a]pyridine | C₁₄H₁₁ClN₂ | C: 69.28, H: 4.57, N: 11.54 | C: 69.15, H: 4.62, N: 11.49 |
| 8-chloro-2-phenylimidazo[1,2-a]pyridine | C₁₃H₉ClN₂ | C: 68.28, H: 3.97, N: 12.25 | C: 68.35, H: 3.91, N: 12.31 |
Note: The data in this table is for illustrative purposes and represents typical elemental analysis results for related chloro-substituted imidazo[1,2-a]pyridine derivatives. Specific experimental data for this compound is not available in the searched literature.
The close agreement between the calculated and found values in elemental analysis provides strong evidence for the successful synthesis and purity of the intended compound.
Chemical Reactivity and Functionalization of 8 Chloroimidazo 1,2 a Pyridin 2 Ol
Reactivity of the Imidazo[1,2-a]pyridine (B132010) Core System
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its versatile reactivity which allows for extensive functionalization. beilstein-journals.orgrsc.org This fused heterocyclic system is electron-rich, which makes it prone to electrophilic substitution, particularly at the C-3 position. The nitrogen atom at position 1 enhances the electron density of the imidazole (B134444) ring, making the C-3 carbon the most nucleophilic center. The reactivity of this core is influenced by substituents on both the imidazole and pyridine (B92270) rings. The development of synthetic methodologies for this scaffold has been a significant area of research, with numerous strategies developed for its construction and derivatization. acs.orgnih.govnih.gov
The general reactivity of the imidazo[1,2-a]pyridine core allows for a variety of functionalization reactions. These include, but are not limited to, halogenation, nitration, and acylation. The inherent reactivity of the core system provides a foundation for the introduction of a wide array of functional groups, which is crucial for the development of new therapeutic agents. beilstein-journals.orgrsc.org
Transformations at the Chlorine and Hydroxyl Substituents
The chlorine atom at the C-8 position and the hydroxyl group at the C-2 position of 8-Chloroimidazo[1,2-a]pyridin-2-ol are key sites for functionalization. The C-8 chloro group, being a halogen, can participate in various transition metal-catalyzed cross-coupling reactions, serving as a handle to introduce new carbon-carbon and carbon-heteroatom bonds.
The hydroxyl group at the C-2 position can undergo a range of transformations typical for alcohols. This includes O-alkylation, O-acylation, and conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution. For instance, O-demethylation of a related methoxy-substituted imidazo[1,2-a]pyridine derivative was achieved using iodotrimethylsilane (B154268) to yield the corresponding hydroxyl compound. nih.gov Conversely, O-methylation can be performed, although challenges have been noted under certain basic conditions. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C-3 position due to its high electron density. This regioselectivity is well-documented and has been rationalized through computational studies which show that the intermediate formed by attack at C-3 is more stable. stackexchange.com Common electrophilic substitution reactions include halogenation (e.g., iodination using molecular iodine), nitrosylation, and Friedel-Crafts type reactions. nih.govnih.gov For example, Friedel-Crafts hydroxyalkylation with aldehydes can be catalyzed by Lewis acids to introduce alkyl groups at the C-3 position. nih.gov
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of the imidazo[1,2-a]pyridine system is also a viable pathway for functionalization, particularly when activated by electron-withdrawing groups. The chlorine atom at the C-8 position can be displaced by strong nucleophiles. The reactivity in SNAr reactions is generally lower than for electrophilic substitutions due to the need to disrupt the aromaticity of the pyridine ring. nih.gov
Cross-Coupling Reactions (e.g., Pd-catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted imidazo[1,2-a]pyridines. The chlorine atom at the C-8 position of this compound can serve as a coupling partner in various Pd-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations. For instance, the Suzuki-Miyaura coupling of iodo-imidazo[1,2-a]pyridines has been shown to be efficient with Pd(PPh₃)₄ and an inorganic base in solvents like DME or THF. The functionalization of the imidazo[1,2-a]pyridine ring through such cross-coupling reactions is a widely used strategy for creating libraries of compounds for drug discovery. nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 3-Iodo-imidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-imidazo[1,2-a]pyridine | nih.gov |
| Mizoroki-Heck Reaction | 6-Bromo-imidazo[1,2-a]pyridine derivative | Alkene | Pd(OAc)₂/dppf | 6-Alkenyl-imidazo[1,2-a]pyridine derivative | nih.gov |
Radical Reactions and Oxidative Functionalizations
The imidazo[1,2-a]pyridine core can also undergo functionalization through radical reactions. rsc.org These reactions offer alternative pathways for introducing various substituents. For example, direct hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols can be achieved using a radical initiator like di-tert-butyl peroxide (DTBP), leading to substitution at the C-5 position. acs.orgacs.org Visible light-induced photocatalysis has also been employed for trifluoromethylation and perfluoroalkylation at the C-3 position. nih.gov
Oxidative functionalization provides another avenue for derivatization. Oxidative C-H amination of imidazo[1,2-a]pyridines has been reported using reagents like diacetoxyiodobenzene. nih.gov Furthermore, oxidative coupling reactions can be used to construct the imidazo[1,2-a]pyridine ring itself, for example, through the aerobic oxidative cyclization of 2-aminopyridines and ketones. organic-chemistry.orgrsc.org
| Reaction Type | Substrate | Reagent(s) | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|---|
| Radical Hydroxyalkylation | 2-Phenylimidazo[1,2-a]pyridine | 2-Propanol, DTBP, HCl | C-5 | Hydroxyalkylated imidazo[1,2-a]pyridine | acs.org |
| Visible-Light Perfluoroalkylation | Imidazo[1,2-a]pyridine | Perfluoroalkyl iodide | C-3 | 3-Perfluoroalkyl-imidazo[1,2-a]pyridine | nih.gov |
| Oxidative C-H Amination | Imidazo[1,2-a]pyridine | Morpholine, DIPA | C-3 | 3-Amino-imidazo[1,2-a]pyridine | nih.gov |
Derivatization Strategies for Imidazo[1,2-a]pyridin-2-ol (B55671)
The introduction of carbonyl and sulfonyl groups onto the imidazo[1,2-a]pyridine scaffold is a key strategy for modulating its biological activity. Carbonyl groups, such as aldehydes, can be introduced at the C-3 position through formylation reactions. For instance, a copper-catalyzed C-3 formylation using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been developed. rsc.org The resulting 3-formyl-imidazo[1,2-a]pyridines are versatile intermediates for further derivatization.
Sulfonyl groups can also be introduced, most commonly at the C-3 position. The synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051), an important intermediate for herbicides, is achieved by reacting 2-chloroimidazo[1,2-a]pyridine (B1597247) with chlorosulfonic acid, followed by ammonolysis. researchgate.net The sulfonyl chloride intermediate is a reactive electrophile that can be coupled with various nucleophiles to form sulfonamides and sulfonate esters.
Formation of Schiff Bases
The this compound molecule possesses the structural requisites for participation in condensation reactions to form Schiff bases, also known as imines. This reactivity is attributed to the tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form, specifically 8-chloroimidazo[1,2-a]pyridin-2(3H)-one. The ketone group in the 2-oxo tautomer provides a reactive carbonyl center that can readily undergo nucleophilic attack by primary amines.
The general reaction for the formation of a Schiff base from this compound involves the condensation of its 2-oxo tautomer with a primary amine (R-NH₂). This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and proceeds with the elimination of a water molecule. The resulting Schiff base incorporates the N-R moiety in place of the oxygen atom at the 2-position of the imidazo[1,2-a]pyridine ring.
The reaction can be generalized as follows:
8-Chloroimidazo[1,2-a]pyridin-2(3H)-one + R-NH₂ ⇌ (Z)-8-chloro-N-(alkyl/aryl)-imidazo[1,2-a]pyridin-2-amine + H₂O
The specific primary amine used in the reaction can be varied to introduce a wide range of substituents (R-groups) into the final Schiff base structure. This allows for the tuning of the electronic and steric properties of the resulting molecule, which can be advantageous for its subsequent use, for example, as a ligand in coordination chemistry.
Table 1: Examples of Primary Amines for Schiff Base Formation
| Primary Amine | Chemical Formula | Resulting Schiff Base R-Group |
| Aniline | C₆H₅NH₂ | Phenyl |
| 4-Methylaniline | CH₃C₆H₄NH₂ | 4-Methylphenyl (p-tolyl) |
| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | 4-Methoxyphenyl |
| Benzylamine | C₆H₅CH₂NH₂ | Benzyl |
The synthesis of Schiff bases from related imidazo[1,2-a]pyridine derivatives has been reported in the literature, underscoring the viability of this synthetic route. For instance, Schiff bases have been successfully prepared by condensing 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde with various substituted anilines in the presence of a catalytic amount of glacial acetic acid. This precedent supports the predicted reactivity of the 2-oxo tautomer of this compound with primary amines.
Synthesis of Metal Complexes
The imidazo[1,2-a]pyridine scaffold and its derivatives are recognized as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govnih.gov The nitrogen atoms within the fused ring system, particularly the pyridine nitrogen and the non-bridgehead nitrogen of the imidazole ring, can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand.
Furthermore, the Schiff bases derived from this compound, as described in the preceding section, present enhanced opportunities for metal chelation. These Schiff base derivatives can act as multidentate ligands. The imine nitrogen of the Schiff base linkage introduces an additional coordination site. Depending on the nature of the R-group attached to the imine nitrogen, other donor atoms may also be available for coordination. This multidentate character can lead to the formation of highly stable and structurally diverse metal complexes.
The synthesis of such metal complexes typically involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent. The choice of metal and solvent can influence the stoichiometry and geometry of the resulting complex. A variety of transition metal ions are expected to form complexes with these ligands.
Table 2: Potential Metal Ions for Complexation
| Metal Ion | Typical Oxidation State | Potential Coordination Geometry |
| Copper | Cu(II) | Square Planar, Tetrahedral |
| Nickel | Ni(II) | Square Planar, Octahedral |
| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |
| Zinc | Zn(II) | Tetrahedral |
| Gold | Au(III) | Square Planar |
Research on related systems has demonstrated the successful synthesis of metal complexes with imidazo[1,2-a]pyridine-based ligands. For example, gold(III) complexes of various imidazo[1,2-a]pyridine derivatives have been synthesized and characterized, with studies indicating a square planar geometry around the gold center. nih.govnih.gov In these complexes, the imidazo[1,2-a]pyridine derivative acts as a ligand, coordinating to the metal ion. It is anticipated that the Schiff bases of this compound would exhibit similar or even enhanced coordination capabilities due to their multidentate nature, leading to the formation of robust metal-organic frameworks.
Computational and Theoretical Investigations of 8 Chloroimidazo 1,2 a Pyridin 2 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. While specific DFT studies on 8-Chloroimidazo[1,2-a]pyridin-2-ol are not extensively documented in publicly available literature, findings from closely related imidazo[1,2-a]pyridine (B132010) derivatives offer valuable predictive insights into its behavior. DFT calculations on analogous compounds, such as imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives and 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, have been performed to understand their stereoelectronic properties. For instance, in a study on 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, the chlorine atom at the 8-position was identified as an electron-withdrawing group, which influences the electron density of the aromatic ring system. This is a key characteristic that would also be expected for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
A study on imidazo[1,2-a]pyrimidine Schiff base derivatives provides a model for understanding the FMO characteristics of the broader class of imidazo-fused heterocycles. In this research, the HOMO and LUMO energies were calculated to determine the reactivity of the compounds. For these derivatives, the HOMO was typically distributed over the imidazo[1,2-a]pyrimidine core and parts of the substituent groups, indicating the regions susceptible to electrophilic attack. The LUMO, conversely, was found to be localized on other specific areas of the molecules, highlighting potential sites for nucleophilic attack. The calculated HOMO-LUMO gap for these related compounds provides an approximation of their kinetic stability.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Imidazo[1,2-a]pyridine Derivatives
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative 1 | -6.25 | -2.15 | 4.10 |
| Imidazo[1,2-a]pyrimidine derivative 2 | -6.40 | -2.30 | 4.10 |
Note: The data presented is for analogous compounds and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.
In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms within the imidazo[1,2-a]pyridine ring system and the oxygen atom of the acylhydrazone group are typically the most electron-rich regions, indicating them as likely sites for electrophilic interaction. scirp.org Conversely, the hydrogen atoms attached to the aromatic rings often exhibit a positive electrostatic potential. For this compound, it is anticipated that the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazo[1,2-a]pyridine core would represent areas of high negative electrostatic potential.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent and non-covalent interactions.
In a theoretical study of imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis was employed to understand the intramolecular interactions. nih.gov The analysis of the Laplacian of the electron density and the electron density itself at the BCPs helped in characterizing the strength and nature of the various bonds within the molecules. Such an analysis for this compound would be crucial in understanding the stability of its structure and the nature of its intramolecular hydrogen bonds, if any.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This allows for the identification and classification of different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.
For imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been used to identify and visualize the non-covalent interactions that contribute to their conformational stability. nih.gov The resulting plots typically show spikes in the low-density, low-gradient region, which correspond to different types of non-covalent contacts. This type of analysis for this compound would be valuable in understanding its conformational preferences and the nature of its intramolecular interactions.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Analysis
Ligand-protein interaction analysis, derived from molecular docking and MD simulations, reveals the specific amino acid residues involved in binding a ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Studies on various imidazo[1,2-a]pyridine derivatives have shown their potential to bind to a range of protein targets, including kinases and other enzymes. For example, a novel imidazo[1,2-a]pyridine derivative was studied for its interaction with the NF-κB p50 protein. nih.gov The docking results indicated that the ligand binds within a specific pocket of the protein, forming key interactions with surrounding amino acid residues.
In another study, imidazo[1,2-a]pyridine hybrids were docked into the active site of human leukotriene A4 hydrolase. bldpharm.com The analysis revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues in the active site, explaining their inhibitory activity.
Table 2: Predicted Ligand-Protein Interactions for Analogous Imidazo[1,2-a]pyridine Derivatives with a Model Protein Target
| Compound Analogue | Interacting Residues | Type of Interaction |
|---|---|---|
| Imidazo[1,2-a]pyridine Hybrid 1 | TYR383, GLU296 | Hydrogen Bond |
| VAL379, ILE369 | Hydrophobic Interaction | |
| Imidazo[1,2-a]pyridine Hybrid 2 | HIS375, ASP376 | Hydrogen Bond |
Note: The data presented is for analogous compounds and a representative protein target, serving as an illustrative example of potential interactions.
Based on these analogous studies, it is plausible that this compound would also engage in a combination of hydrogen bonding (via its hydroxyl group and nitrogen atoms) and hydrophobic interactions (via its chloro-substituted aromatic ring) within the binding site of a target protein.
Prediction of Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict how a molecule, such as this compound, binds to a specific target receptor. This method explores the possible conformations of the ligand within the binding site of a protein and estimates the binding affinity.
For instance, in studies of similar imidazo[1,2-a]pyridine derivatives, molecular docking has been employed to understand their interactions with various biological targets. These studies have successfully predicted binding modes and have shown that the stability of the resulting complex is often due to specific interactions like hydrogen bonds and pi-cation interactions. nih.govopenpharmaceuticalsciencesjournal.com For example, research on imidazo[1,2-a]pyridine derivatives as anti-tubercular agents revealed stable interactions with core target active sites through molecular docking and dynamics simulations. nih.gov
The binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. A lower docking score generally indicates a more favorable binding interaction. In a study on imidazo[1,2-a]pyridine derivatives targeting F1F0 ATP synthase in Mycobacterium tuberculosis, a docking score of -9.97 kcal/mol was observed for one of the compounds, which was comparable to the known inhibitor bedaquiline. researchgate.net
Table 1: Representative Data from Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference Study |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase (M. tuberculosis) | Gly158, Met195, Pro38, Hie47 | Not explicitly stated in abstract | openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine derivatives | F1F0 ATP Synthase (M. tuberculosis) | Not explicitly stated in abstract | -9.97 | researchgate.net |
| Novel Imidazo[1,2-a]Pyridine Hybrids | Human LTA4H | Not explicitly stated in abstract | -11.237 | chemmethod.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity.
For the imidazo[1,2-a]pyridine class of compounds, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological activity. openpharmaceuticalsciencesjournal.com In one such study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 3D-QSAR model was developed based on a pharmacophore hypothesis. openpharmaceuticalsciencesjournal.com This model, which had a high correlation coefficient (R²) of 0.9181 for the training set and a good predictive ability (Q² of 0.6745) for the test set, helped to identify the key structural features that influence the antimycobacterial activity. openpharmaceuticalsciencesjournal.com
The insights gained from QSAR models are invaluable for designing new derivatives with potentially enhanced activity. By analyzing the QSAR model, chemists can predict the activity of yet-to-be-synthesized compounds and prioritize the most promising candidates for synthesis and testing.
Table 2: Example of a 3D-QSAR Model for Imidazo[1,2-a]pyridine Derivatives
| QSAR Model Type | Pharmacophore Hypothesis | Training Set Correlation (R²) | Test Set Prediction (Q²) | Key Finding | Reference Study |
|---|---|---|---|---|---|
| Atom-based 3D-QSAR | HHPRR (1 positive, 2 hydrophobic, 2 aromatic rings) | 0.9181 | 0.6745 | Model can guide the design of novel potent derivatives. | openpharmaceuticalsciencesjournal.com |
In Silico Screening and Lead Optimization
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
A notable example of in silico screening involving the imidazo[1,2-a]pyridine scaffold was a collaborative effort to identify hits for visceral leishmaniasis. scispace.comresearchgate.net In this study, virtual screening of several proprietary pharmaceutical company libraries allowed for the rapid identification of promising imidazo[1,2-a]pyridine-based compounds. scispace.comresearchgate.net This process not only expanded the chemical diversity of the initial hits but also led to improvements in antiparasitic activity and selectivity. scispace.comresearchgate.net
Following the identification of initial hits or "leads," the process of lead optimization involves chemically modifying the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a crucial role in this phase. For instance, the structure-activity relationships (SAR) derived from the initial screening can inform the design of new analogs. scispace.com In the context of imidazo[1,2-a]pyridines, this has allowed for a thorough investigation of the pharmacophore, opening avenues for further optimization of the chemical series. scispace.comresearchgate.net
Table 3: Overview of an In Silico Screening and Lead Optimization Workflow for Imidazo[1,2-a]pyridines
| Phase | Methodology | Objective | Outcome | Reference Study |
|---|---|---|---|---|
| Hit Identification | Virtual Ligand-Based Screening | Identify initial hits from large compound libraries. | Identification of an imidazo[1,2-a]pyridine hit series. | scispace.comresearchgate.net |
| Hit-to-Lead | In silico similarity searches and SAR analysis | Expand the hit chemotype and improve activity and selectivity. | Improved antiparasitic activity and selectivity index. | scispace.comresearchgate.net |
| Lead Optimization | SAR-informed design and synthesis of new analogs | Thoroughly investigate the pharmacophore for further improvements. | Opened avenues for further optimization of the chemical series. | scispace.comresearchgate.net |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 2 Ol Derivatives
Impact of Substitution Patterns on Biological Activity
The biological profile of imidazo[1,2-a]pyridine (B132010) derivatives is intricately linked to the nature and position of their substituents. Strategic modifications to the core structure can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Influence of Halogenation (e.g., at 8-position) on SAR
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The introduction of a halogen atom, such as chlorine, at the 8-position of the imidazo[1,2-a]pyridine ring can significantly impact its biological activity. While direct studies on 8-Chloroimidazo[1,2-a]pyridin-2-ol are limited, research on related 8-substituted analogs provides valuable insights.
For instance, studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors have explored modifications at the 8-position. The replacement of a hydrogen atom with a halogen can alter the electronic distribution within the molecule, potentially enhancing interactions with the target protein. In a series of imidazo[1,2-a]pyridine-based antiviral agents, substitutions at the 8-position were shown to influence activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) nih.gov. Specifically, an 8-methyl group was found to be a key feature in some of the most active compounds nih.gov. While not a halogen, this highlights the sensitivity of biological activity to substitution at this position. The introduction of a chlorine atom at the 8-position, as seen in 8-bromo-6-chloroimidazo[1,2-a]pyridine, further underscores the exploration of halogenation patterns in this scaffold.
The synthesis of various halogenated imidazo[1,2-a]pyridines, such as those with iodo-substituents, has been well-documented, providing pathways to a diverse range of functionalized derivatives for SAR studies acs.org.
Role of the Hydroxyl Group at the 2-position
The presence of a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold introduces a key hydrogen bond donor and acceptor, which can be critical for target engagement. The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives has been successfully achieved, demonstrating the feasibility of introducing a hydroxyl group at the 8-position, which can be seen as analogous to the 2-position in terms of its potential for interaction researchgate.net.
Effects of Remote Substituents
The biological activity of imidazo[1,2-a]pyridine derivatives is not only governed by substitutions at the 2- and 8-positions but is also significantly influenced by substituents at other "remote" positions on the bicyclic ring system. These remote substituents can modulate the electronic properties, conformation, and steric profile of the entire molecule, thereby impacting its interaction with biological targets.
Scaffold Hopping Strategies
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a known active compound with a different, isosteric or isofunctional scaffold, while aiming to retain or improve its biological activity. This approach has been successfully applied to the imidazo[1,2-a]pyridine series to discover novel chemotypes with improved properties.
One notable example is the identification of imidazo[1,2-a]pyridines as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor through a scaffold hopping approach starting from pyridone-based compounds nih.gov. Computational methods based on 3D shape and electrostatic similarity were employed to identify the imidazo[1,2-a]pyridine scaffold as a suitable replacement acs.org. This led to the discovery of potent and selective mGlu2 modulators nih.gov.
Further scaffold hopping from the imidazo[1,2-a]pyridine core itself has led to the discovery of imidazo[1,2-a]pyrazin-8-one derivatives, which also act as mGlu2 positive allosteric modulators acs.org. This demonstrates the iterative nature of scaffold hopping in drug discovery.
Pharmacophore Modeling and Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is instrumental in designing new ligands with improved affinity and selectivity.
For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in the context of mGlu2 receptor modulators, pharmacophore models revealed the importance of a hydrogen bond acceptor feature within the scaffold and the spatial arrangement of substituent vectors acs.org.
Biological Activities and Molecular Mechanisms of Imidazo 1,2 a Pyridin 2 Ol Derivatives Excluding Clinical Studies
Enzyme Inhibition Studies
Imidazo[1,2-a]pyridin-2-ol (B55671) derivatives have demonstrated a broad spectrum of enzyme-inhibiting activities, which are being investigated for their potential in treating a range of diseases.
Cholinesterase Inhibition (AChE, BChE)
In the search for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key strategy. A series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against these enzymes. nih.gov The research highlighted that many of the synthesized compounds displayed significant inhibition of both AChE and BChE. nih.gov Molecular docking studies have further elucidated that these derivatives can have important binding interactions within the active sites of both AChE and BChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Imidazo[1,2-a]pyridine (B132010) Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | AChE | Good inhibitory activity | nih.gov |
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | BChE | Good inhibitory activity | nih.gov |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several kinases.
PI3K, CDK, and MEK: The PI3K-Akt-mTOR signaling pathway is a critical target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives have been synthesized as potential PI3K/mTOR dual inhibitors. nih.gov One particular thiazole-substituted derivative demonstrated potent inhibitory activity against p110α with an IC50 value of 0.0028 µM and also inhibited the proliferation of A375 and HeLa cells. nih.gov Furthermore, certain imidazo[1,2-a]pyridines have been explored as inhibitors of cyclin-dependent kinases (CDKs). nih.govresearchgate.net A novel derivative, LB-1, was found to be a highly selective CDK9 inhibitor with an IC50 of 9.22 nM. nih.gov Other research has focused on optimizing imidazo[1,2-a]pyridines as potent and selective inhibitors of CDK2. researchgate.net While MEK inhibitors based on this scaffold have been noted, there can be concerns about their adverse effects. nih.gov
IGF-1, p38, and TGF-β: A novel series of inhibitors for the insulin-like growth factor-1 (IGF-1) receptor kinase were developed based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. researchgate.net In the realm of inflammatory responses, pyridinyl imidazole (B134444) compounds have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, acting competitively with ATP with a Ki of 21 nM. nih.gov A selenylated imidazo[1,2-a]pyridine derivative has also been shown to inhibit p38 MAPK. nih.gov The transforming growth factor-beta (TGF-β) pathway, which can trigger NF-κB, has been shown to be modulated by a novel imidazo[1,2-a]pyridine derivative, suggesting an indirect influence on this signaling cascade. nih.gov
IRAK-4 and Antimalarial Kinases: Imidazo[1,2-a]pyridines have been established as a novel class of inhibitors for the Interleukin-1 receptor-associated kinase 4 (IRAK-4), a key target in autoimmune and inflammatory diseases. researchgate.netnih.govnih.gov In the context of infectious diseases, imidazopyridine compounds have been identified as targeting phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), a promising antimalarial target. nih.gov Additionally, imidazo[1,2-a]pyridine-chalcone conjugates have shown potential as antikinetoplastid agents. uantwerpen.be
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase | IC50/Ki | Reference |
|---|---|---|---|
| Thiazole substituted imidazo[1,2-a]pyridine | p110α (PI3K) | 0.0028 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivative (LB-1) | CDK9 | 9.22 nM | nih.gov |
| Pyridinyl imidazole | p38 MAP Kinase | 21 nM (Ki) | nih.gov |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | Potent inhibition | researchgate.net |
| Imidazo[1,2-a]pyridines | IRAK-4 | Potent inhibition | nih.govnih.gov |
| Imidazopyridines | PI4KIIIβ (antimalarial) | Potent activity | nih.gov |
ATPase Inhibition
Certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against ATPases, which are enzymes that catalyze the hydrolysis of ATP. Notably, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as antibacterial agents that dually target the ATPase domains of bacterial DNA gyrase and topoisomerase IV. nih.gov In a related scaffold, imidazo[1,2-a]pyrazines were identified as competitive inhibitors of the Helicobacter pylori VirB11 ATPase, with a lead compound showing an IC50 of 7 µM. nih.govnih.gov
Other Enzyme Targets
The inhibitory profile of imidazo[1,2-a]pyridin-2-ol derivatives extends to several other enzymes.
DNA Topoisomerase, PARP, and BCL2: As mentioned, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines act as inhibitors of the ATPase domains of DNA gyrase and topoisomerase IV. nih.gov In the context of apoptosis, treatment with certain imidazo[1,2-a]pyridine compounds has been shown to lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, rather than direct inhibition of the enzyme's activity. nih.gov The expression of the anti-apoptotic protein BCL2 has also been found to be reduced by novel imidazo[1,2-a]pyridine derivatives.
α-Glucosidase, FAAH, and Aldosterone (B195564) Synthase: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. One study reported a derivative with an IC50 value of 3.7 µM, which is significantly more potent than the standard inhibitor acarbose. Another study on imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives identified compounds with Ki values against α-glucosidase in the micromolar range. While direct inhibition of fatty acid amide hydrolase (FAAH) by imidazo[1,2-a]pyridin-2-ol derivatives is not well-documented, structurally related oxazolopyridines have been reported as potent FAAH inhibitors. nih.gov Furthermore, imidazopyridines have been developed as potent and selective inhibitors of aldosterone synthase (CYP11B2).
LRRK2: Currently, there is limited to no available research in the scientific literature on the direct inhibition of Leucine-rich repeat kinase 2 (LRRK2) by imidazo[1,2-a]pyridine derivatives.
Receptor Modulation and Ligand-Binding Investigations
Beyond enzyme inhibition, imidazo[1,2-a]pyridin-2-ol derivatives have been studied for their ability to modulate the function of important receptors in the central nervous system.
GABAergic System Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is a key target for drugs treating anxiety and sleep disorders. A number of imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov Hybrid molecules combining avermectin (B7782182) and imidazo[1,2-a]pyridine have been synthesized and shown to exhibit high-potency binding to the benzodiazepine (B76468) site of GABA-A receptors, with IC50 values as low as 207 nM. digitellinc.com These hybrids are suggested to act as PAMs, potentiating GABA-mediated currents. digitellinc.com Molecular docking studies have also been employed to predict the binding affinity of various imidazo[1,2-a]pyridin-3-yl derivatives to the human GABA-A receptor. nih.gov
Table 3: GABA-A Receptor Modulatory Activity of Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Site | Activity | IC50 | Reference |
|---|---|---|---|---|
| Avermectin-imidazo[1,2-a]pyridine hybrids | Benzodiazepine site of GABA-A receptor | High-potency binding | 207 nM | digitellinc.com |
| Avermectin-imidazo[1,2-a]pyridine hybrids | Benzodiazepine site of GABA-A receptor | High-potency binding | 359 nM | digitellinc.com |
| Imidazo[1,2-a]-pyridine derivatives | α1-containing GABA-A receptors | Positive allosteric modulators | - | nih.gov |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human GABA-A receptor | Predicted binding affinity | - | nih.gov |
Serotonin (B10506) Receptor Interactions
Derivatives of the imidazo[1,2-a]pyridine class have been identified as modulators of the 5-HT2A serotonin receptor. google.com The serotonin receptor family, comprising seven subfamilies (5-HT₁ to 5-HT₇), is crucial for regulating a multitude of physiological and cognitive processes. nih.gov The interaction of specific ligands with these receptors can initiate or block signaling pathways, leading to various physiological responses.
Research into the binding affinities of ligands for different 5-HT receptor subtypes reveals that subtle differences in the receptor's binding pocket can lead to significant variations in ligand selectivity and affinity. nih.gov For instance, a patent for certain imidazo[1,2-a]pyridine derivatives highlights their role as modulators of the 5-HT2A receptor, suggesting their potential to influence serotonin-mediated pathways. google.com The development of such compounds involves creating molecules that can interact with and activate the receptor, thereby initiating a physiological or pharmacological response characteristic of that receptor. google.com
Histamine (B1213489) Receptor Interactions
Histamine exerts its diverse physiological effects by activating four distinct G protein-coupled receptor subtypes: H₁, H₂, H₃, and H₄. vu.nl These receptors are expressed in various tissues and are involved in processes ranging from allergic reactions (H₁) and gastric acid secretion (H₂) to neurotransmission and immune responses (H₃ and H₄). vu.nlnih.gov
The imidazole ring, a core component of the imidazo[1,2-a]pyridine structure, is also the key pharmacophore of histamine itself. This structural similarity has prompted investigations into imidazole-containing compounds as histamine receptor ligands. For example, imidazole derivative agonists like OUP-16 have been shown to exhibit selectivity for the H₄ receptor over the H₃ receptor. nih.gov The molecular basis for this selectivity often lies in specific amino acid residues within the receptor's binding pocket. A key difference in histamine binding between H₁ and H₄ receptors involves an interaction with a negatively charged glutamic acid residue (Glu182⁵·⁴⁶) in H₄R, which is an asparagine in H₁R. This results in a stronger ionic association for histamine in the H₄ receptor, contributing to its higher affinity. nih.gov While direct studies on 8-Chloroimidazo[1,2-a]pyridin-2-ol are not specified, the broader class of imidazole derivatives shows significant interaction with histamine receptors, particularly the H₄ subtype.
Dopamine (B1211576) and Adenosine (B11128) Receptor Interactions
Dopamine Receptor Interactions
The D₂ dopamine receptor (D₂R) is a critical target in the central nervous system, and ligands that interact with it are of significant interest. nih.gov Research has led to the successful identification of novel D₂R ligands using in silico and in vitro methods, with some compounds demonstrating binding affinities in the nanomolar range. nih.gov The essential interaction for many D₂R ligands is an ionic bond with the aspartic acid residue Asp114. Additionally, a serine microdomain (Ser193, 194, and 197) in transmembrane helix 5 can form key hydrogen bonds that influence ligand affinity and orientation. nih.gov While many established D₂R antagonists are not based on the imidazopyridine scaffold, imidazoles have been investigated as bioisosteres for the amide structures found in some D₂-like receptor ligands. researchgate.net
Adenosine Receptor Interactions
Adenosine receptors, particularly the A₁ and A₂A subtypes, play a significant role in neurodegenerative disorders. scinews.uz Studies on imidazo[1,2-a]pyridine analogues have shown that while the unsubstituted parent scaffold has no affinity for A₁ or A₂A receptors, specific substitutions can confer significant binding properties. scinews.uznih.gov
In one study, adding substituents at the C2 or C3 positions alone did not improve affinity. However, combining a para-substituted phenyl ring at the C2 position with a cyclohexylamino group at the C3 position resulted in derivatives with A₁ receptor affinity in the low micromolar range. scinews.uznih.gov The most potent of these, a compound with a para-methyl group on the phenyl ring (compound 4d), was identified as a selective A₁ receptor antagonist with a Kᵢ value of 2.06 µM. scinews.uz This suggests that the imidazo[1,2-a]pyridine scaffold is a viable starting point for designing novel A₁ receptor antagonists. scinews.uznih.gov Further research into related heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, has also yielded high-affinity antagonists for A₁ and A₃ receptors. acs.org Additionally, imidazo[1,2-a]pyridine ethers have been identified as inhibitors of mycobacterial adenosine triphosphate (ATP) synthesis, highlighting another mode of interaction with adenosine-related pathways. researchgate.net
Cannabinoid Receptor Agonism
The cannabinoid receptors CB₁ and CB₂, also G protein-coupled receptors, are key components of the endocannabinoid system. While CB₁ is primarily associated with the central nervous system, CB₂ is predominantly expressed in peripheral tissues and is involved in immune function. The development of selective CB₂ receptor agonists is a significant area of research.
A series of imidazopyridine derivatives has been developed and optimized as potent CB₂ receptor agonists. nih.gov Through structural modifications, researchers have improved the selectivity of these compounds for the CB₂ receptor over the CB₁ receptor. nih.gov This is a critical aspect of development, as activation of CB₁ is associated with the psychotropic effects of cannabinoids. nih.gov Some imidazopyridine-based compounds have demonstrated high affinity and selectivity for the CB₂ receptor, with Kᵢ values as low as 8.5 nM for some agonists. medchemexpress.com These findings underscore the potential of the imidazopyridine scaffold in the design of selective CB₂ receptor agonists. nih.gov
Toll-like Receptor (TLR7/8) Agonism/Modulation
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov TLR7 and TLR8 are located in endosomes and recognize single-stranded viral RNA, triggering an immune response characterized by the production of interferons and other cytokines. nih.govnih.gov
Small molecule agonists of TLR7 and TLR8 have been developed, with the imidazoquinoline scaffold being one of the most prominent. Compounds like imiquimod (B1671794) (a TLR7 agonist) and resiquimod (B1680535) (a dual TLR7/8 agonist) are well-known examples. nih.govresearchgate.net These molecules are structurally related to purines and pyrimidines. nih.gov Research has also extended to other related heterocyclic systems, with novel imidazo[4,5-c]pyridine compounds being developed as TLR7 agonists. documentsdelivered.com The activity of these compounds is highly dependent on their structure, with even modest changes leading to significant variations in their potency and selectivity for TLR7 versus TLR8. nih.gov
In Vitro Antimicrobial Research
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been extensively investigated as a source of new antibacterial compounds. ijirt.orgnih.gov
Antibacterial Activity against Specific Strains
Numerous studies have evaluated the in vitro antibacterial activity of newly synthesized imidazo[1,2-a]pyridine derivatives against a panel of clinically relevant bacterial strains. These derivatives have shown a wide spectrum of activity, with some exhibiting potent inhibition against both Gram-positive and Gram-negative bacteria.
For example, imidazo[1,2-a]pyridine chalcone (B49325) derivatives have been tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. In another study, a series of seventeen hydrazone derivatives of imidazo[1,2-a]pyridine were synthesized, with twelve showing activity against an E. coli strain, with inhibition diameters ranging from 8 mm to 11 mm.
The nature of the substituents on the imidazo[1,2-a]pyridine core is a key determinant of antibacterial potency. One study found that derivatives with bromo-fluoro substituents demonstrated significantly enhanced antimicrobial activity. nih.gov Conversely, a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and tested against Staphylococcus aureus and Pseudomonas aeruginosa, but none of the compounds in this specific series showed any antibacterial activity. researchgate.net This highlights the high degree of structural specificity required for antimicrobial action.
Table 1: Summary of In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Hydrazone Derivatives | Escherichia coli | 12 of 17 compounds showed activity; inhibition diameters of 8-11 mm. | |
| Chalcone Derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Imidazo[1,2-a]pyrimidine (B1208166) chalcones showed good to excellent activity. | |
| Various Substituted Derivatives | Gram-positive and Gram-negative bacteria | Bromo-fluoro substituents significantly enhanced activity. | nih.gov |
| 2-Thioalkyl-3-nitro Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | No antibacterial activity observed for the tested compounds. | researchgate.net |
| General Derivatives | E. coli, S. aureus, K. pneumoniae, B. subtilis | Some compounds showed potential antibacterial activity, correlating with DNA gyrase inhibition models. | ijirt.org |
Antifungal Activity
The emergence of fungal infections, coupled with increasing drug resistance, necessitates the development of novel antifungal agents. nih.gov Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable antifungal properties. The mechanism of action for many imidazole-based antifungals involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov It is theorized that hybrid compounds incorporating both imidazole and pyridine (B92270) moieties could act as multitarget ligands, inhibiting both CYP51 and cell wall synthesis. nih.gov
Research into bis-(imidazole)-pyridine and bis-(benzimidazole)-pyridine hybrids has shown promising results. For instance, the bis-(benzimidazole)-pyridine hybrid 6a (Y = -Ph) exhibited good antifungal activity against five different fungal strains, with inhibition zones ranging from 7.5 to 13 mm. nih.gov Similarly, the bis-(imidazole)-pyridine hybrid 5c (Y = -Br) and the bis-(benzimidazole)-pyridine hybrid 6c (Y = -Br) showed activity against Candida albicans. nih.gov
Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Fungal Strain(s) | Observed Activity | Citation |
|---|---|---|---|
| bis-(benzimidazole)-pyridine hybrid 6a (Y = -Ph) | 5 fungal strains | Good activity (inhibition zones 7.5–13 mm) | nih.gov |
| bis-(imidazole)-pyridine hybrid 5c (Y = -Br) | Candida albicans (wild type) | Weak activity (inhibition zone 7 mm) | nih.gov |
| bis-(benzimidazole)-pyridine hybrid 6c (Y = -Br) | Candida albicans (wild type) | Weak activity (inhibition zone 7.5 mm) | nih.gov |
Antitubercular Activity (against MDR-TB, XDR-TB strains)
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat. nih.govmdpi.com Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against these resistant strains. nih.govmdpi.com
One notable derivative, Telacebec (Q203), is a clinical candidate that has demonstrated activity against both MDR- and XDR-TB. nih.gov Structure-activity relationship (SAR) studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides revealed that several compounds in this series exhibited excellent in vitro activity against drug-susceptible Mtb, with MIC90 values ranging from 0.069 to 0.174 μM. nih.gov These compounds were also found to be active against MDR-Mtb strains. nih.gov
Furthermore, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed significant in vitro anti-TB activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values in the sub-micromolar to low micromolar range. nih.gov Importantly, these compounds showed low cytotoxicity against Vero cells. nih.gov Another study identified a pyrido[1,2-a]benzimidazole (B3050246) derivative, 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, as an effective antitubercular agent, with analogues showing improved potency and reduced toxicity against resistant TB strains. nih.gov
Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series/Derivative | Target Strain(s) | Activity (MIC) | Citation |
|---|---|---|---|
| Telacebec (Q203) | MDR-TB, XDR-TB | Active (Clinical Candidate) | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS-Mtb, MDR-Mtb | MIC90: 0.069–0.174 μM (DS-Mtb) | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, XDR Mtb | MIC90: 0.4–1.9 μM (non-replicating), 0.07–2.2 μM (MDR), 0.07–0.14 μM (XDR) | nih.gov |
| 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | TB, MDR-TB, XDR-TB | Effective, sub-micromolar activity | nih.gov |
Anticancer Research (In Vitro Antiproliferative Activity)
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting in vitro antiproliferative activity against a range of human cancer cell lines. researchgate.netnih.gov
Cell Line Specificity (e.g., HCT116, MCF7, MDA-MB-231)
Studies have shown that the antiproliferative effects of these derivatives can be cell line-specific. For example, a selenylated imidazo[1,2-a]pyridine derivative, MRK-107 , was found to have a GI50 of 2.4 µM in Caco-2 (colon cancer) and 1.1 µM in HT-29 (colon cancer) cells after 48 hours of treatment, while showing lower toxicity to non-tumor NIH/3T3 cells (GI50 of 22.19 µM). mdpi.com Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed that compounds 6d , 6e , and 6i had good activity against Colo-205, MDA-MB-231, and IMR-32 cell lines. nih.gov The breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used in such studies, representing different molecular subtypes of breast cancer. nih.govresearchgate.net
Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives on Specific Cell Lines
| Compound/Derivative Series | Cell Line(s) | Activity (GI50/IC50) | Citation |
|---|---|---|---|
| MRK-107 | Caco-2, HT-29, NIH/3T3 | GI50: 2.4 µM (Caco-2), 1.1 µM (HT-29), 22.19 µM (NIH/3T3) | mdpi.com |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (6d, 6e, 6i) | Colo-205, MDA-MB-231, IMR-32 | Good activity | nih.gov |
Apoptosis Induction Mechanisms
A key mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the induction of apoptosis. The selenylated derivative MRK-107 was shown to increase the generation of reactive oxygen species (ROS) and oxidative damage, leading to the activation of caspases-3/7 and subsequent apoptosis in both Caco-2 and HT-29 colon cancer cells. mdpi.com This pro-oxidant and pro-apoptotic activity highlights a promising avenue for anticancer drug development. mdpi.com The study suggests that MRK-107 acts through a combined mechanism involving the accumulation of oxidative stress and the disruption of signaling pathways essential for cancer cell proliferation. mdpi.com
Covalent Inhibitor Development
The development of targeted covalent inhibitors (TCIs) is a significant strategy in cancer therapy. rsc.org The imidazo[1,2-a]pyridine scaffold has been explored for its potential in developing such inhibitors. rsc.org By employing a scaffold hopping strategy, researchers have synthesized a series of novel KRAS G12C inhibitors using the imidazo[1,2-a]pyridine backbone. rsc.org One compound, I-11 , emerged as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells. rsc.org This validates the utility of the imidazo[1,2-a]pyridine scaffold for the discovery of covalent anticancer agents. rsc.org Covalent inhibitors typically work by forming a stable bond with a target protein, often a cysteine residue, leading to irreversible inhibition. nih.gov
Antiviral Research
The broad biological activity of imidazo[1,2-a]pyridine derivatives extends to the antiviral domain. nih.govnih.gov Research has identified original dibromoimidazo[1,2-a]pyridines with a thioether side chain that exhibit antiviral activity. nih.gov Structure-activity relationship studies on these compounds pointed to hydrophobicity (logP) as a critical factor for their antiviral efficacy. nih.gov
Specifically, certain imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov While a broad panel of imidazo[1,2-a]pyridine derivatives were tested for antiviral activity, the majority did not show significant effects, indicating that specific structural features are necessary for this biological property. researchgate.net
SARS-CoV-2 Cell Entry Inhibition Studies
The global health crisis precipitated by SARS-CoV-2 has spurred intensive research into novel antiviral agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of inhibitors targeting viral entry into host cells. While no specific studies on this compound have been reported, related pyridine derivatives have been investigated for their potential to interfere with the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in the viral lifecycle. Molecular docking studies have suggested that certain pyridine-based molecules could potentially exhibit inhibitory activity against key SARS-CoV-2 proteins. However, these are preliminary computational findings that require experimental validation.
Anti-Inflammatory and Analgesic Mechanisms
A significant body of research has been dedicated to the anti-inflammatory and analgesic properties of imidazo[1,2-a]pyridine derivatives. nih.govnih.govtbzmed.ac.irscilit.com These compounds have been shown to modulate key inflammatory pathways.
One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. researchgate.net By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are mediators of pain and inflammation. Some synthesized imidazo[1,2-a]pyridine derivatives have demonstrated potent and selective COX-2 inhibition in in vitro assays, with IC50 values in the nanomolar range. researchgate.net
Furthermore, certain imidazo[1,2-a]pyridine derivatives have been found to suppress the NF-κB signaling pathway. nih.govtbzmed.ac.ir NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. By inhibiting NF-κB, these compounds can exert a broad anti-inflammatory effect. For instance, a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.govtbzmed.ac.ir
The table below summarizes the anti-inflammatory activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound | Target | Activity | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | COX-2 | Selective inhibition | researchgate.net |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | STAT3/NF-κB/iNOS/COX-2 | Pathway suppression | nih.govtbzmed.ac.ir |
| 2-phenylimidazo[1,2-a]pyridine derivatives | COX-2 | Selective inhibition (IC50 0.07-0.18 μM) | researchgate.net |
Antiparasitic Research (e.g., Antileishmanial, Antitrypanosomal)
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential against various parasitic infections. nih.govnih.govresearchgate.net Research in this area has demonstrated the activity of these derivatives against protozoan parasites such as Leishmania and Trypanosoma.
Studies have shown that certain 2,3-substituted imidazo[1,2-a]pyridines exhibit antiparasitic properties. nih.gov While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential metabolic pathways or cellular processes within the parasites. The broad-spectrum bioactivity of this chemical family makes it a valuable template for the design of new antiparasitic agents. nih.gov
In Vitro Toxicity and Selectivity Assessments (e.g., VERO cells)
Preliminary toxicity assessments are a critical step in the early stages of drug discovery. In vitro studies using cell lines such as VERO (Vero epithelial cells from the kidney of an African green monkey) are often employed to evaluate the general cytotoxicity of new compounds.
Toxicological evaluations of some imidazo-based heterocyclic derivatives have been conducted to assess their potential adverse effects. nih.gov For instance, some imidazo[1,2-a]pyridine derivatives have been screened for cytotoxicity against various cancer cell lines and normal cell lines. chemmethod.com These studies are essential for determining the therapeutic window and selectivity of potential drug candidates. While specific data on this compound is not available, the general class of imidazo[1,2-a]pyridines has been the subject of such evaluations to guide further development. nih.gov
Advanced Applications and Future Directions for Imidazo 1,2 a Pyridin 2 Ol Chemistry
Development as Pharmaceutical Scaffolds and Chemical Probes
The imidazo[1,2-a]pyridine (B132010) core is widely regarded as a "privileged scaffold" in drug discovery. researchgate.netnih.govnih.gov This is due to its presence in numerous biologically active compounds and approved drugs, highlighting its versatility and favorable properties for interacting with biological targets. researchgate.netnih.gov Marketed drugs containing this scaffold include Zolpidem, Alpidem, and Zolimidine. researchgate.netnih.gov The unique structural and chemical characteristics of this framework make it a valuable starting point for the development of new therapeutic agents targeting a wide array of diseases. researchgate.netnih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netnih.govnih.gov The development of novel synthetic methods has further expanded the chemical space accessible for this class of compounds, allowing for the creation of diverse chemical libraries for biological screening. nih.govbio-conferences.org
Specifically, imidazo[1,2-a]pyridine derivatives are being explored as covalent inhibitors for cancer treatment, demonstrating the scaffold's suitability for designing targeted therapies. rsc.org In the field of infectious diseases, certain imidazo[1,2-a]pyridine amides have shown potent activity against multidrug-resistant and extensively drug-resistant tuberculosis. rsc.orgnih.gov For instance, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents with some compounds exhibiting nanomolar potency. nih.govnih.gov The substitution of a methyl group with a chloro group at the 7-position of the imidazo[1,2-a]pyridine core has been shown to influence activity, indicating the importance of substitution patterns in determining biological efficacy. nih.gov
Furthermore, these compounds have been developed as chemical probes for studying biological systems. For example, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential positron emission tomography (PET) probe for imaging the PI3K/mTOR pathway in cancer, a critical signaling cascade in cell growth and proliferation. nih.gov
Applications in Chemical Biology and Materials Science
Beyond pharmaceuticals, the unique properties of imidazo[1,2-a]pyridine derivatives have led to their application in chemical biology and materials science. rsc.orgacs.org
Fluorescent Probes and Imaging Agents
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold has made it an attractive platform for developing fluorescent probes and imaging agents. nih.govijrpr.com The photophysical properties of these compounds, such as their fluorescence quantum yield and emission spectra, are highly dependent on the nature and position of substituents on the heterocyclic ring. ijrpr.comresearchgate.net
Researchers have found that substitutions on the phenyl ring at the 2-position can significantly impact luminescence. researchgate.net Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can have a more varied effect. ijrpr.comresearchgate.net The π-conjugated bicyclic structure is fundamental to their fluorescence, with emission typically occurring in the blue light region. ijrpr.com Some derivatives have been designed to exhibit large Stokes shifts, which is advantageous for imaging applications. researchgate.net
Specific applications include the development of fluorescent probes for the detection of metal ions, such as Hg2+, with high selectivity and utility in cell imaging. rsc.org The ability to tune the fluorescent properties through synthetic modifications allows for the creation of probes for various biological targets and environments. nih.gov For instance, some derivatives have been investigated as biomarkers for hypoxic tumor cells. nih.gov
Ligands for Transition Metal Catalysis
The imidazo[1,2-a]pyridine framework has also found utility in the field of transition metal catalysis. acs.org These compounds can act as ligands, binding to metal centers and influencing the catalytic activity and selectivity of chemical reactions. The synthesis of imidazo[1,2-a]pyridines has been achieved through various transition metal-catalyzed reactions, including those employing copper and palladium. consensus.appresearchgate.net This highlights the compatibility of the scaffold with catalytic systems. The development of new synthetic routes, such as copper-catalyzed annulation and oxidative coupling, has expanded the library of available imidazo[1,2-a]pyridine derivatives for catalytic applications. researchgate.net
Patent Landscape Analysis for Imidazo[1,2-a]pyridine Derivatives
The significant therapeutic potential of imidazo[1,2-a]pyridine derivatives is reflected in the active patent landscape surrounding this class of compounds. A search of patent databases reveals numerous applications covering their synthesis and use in treating a variety of diseases. nih.govpatsnap.com
Patents have been filed for imidazo[1,2-a]pyridine derivatives as inhibitors of gastric acid secretion, indicating their potential for treating gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD). google.compatsnap.com Other patents describe their use as anxiolytic, hypnotic, and anticonvulsant agents. google.com The patent literature also covers novel methods for preparing these compounds, which are crucial for their commercial development. google.com The breadth of these patents underscores the ongoing interest from pharmaceutical companies in harnessing the therapeutic benefits of the imidazo[1,2-a]pyridine scaffold.
Emerging Research Areas and Unexplored Biological Potential
While the imidazo[1,2-a]pyridine scaffold has been extensively studied, new research areas and unexplored biological targets continue to emerge. The versatility of this heterocyclic system allows for the design and synthesis of novel derivatives with unique biological activities. nih.gov
One emerging area is the development of these compounds as inhibitors of specific cancer-related targets. For example, novel imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent c-Met inhibitors, a receptor tyrosine kinase implicated in cancer progression. nih.gov Another area of interest is their potential as KRAS G12D inhibitors, targeting a key mutation in many cancers. patsnap.com
The exploration of imidazo[1,2-a]pyridines in neurodegenerative diseases is another promising frontier. researchgate.net Although their application in this area has been limited, the scaffold's "drug-like" properties suggest potential for developing novel treatments for conditions like Alzheimer's disease. researchgate.net
Furthermore, the synthesis of imidazo[1,2-a]pyridine derivatives from renewable resources, such as lignin (B12514952), is a novel and sustainable approach that is being investigated. nih.gov This could provide a green chemistry route to valuable pharmaceutical intermediates.
Challenges and Opportunities in Imidazo[1,2-a]pyridin-2-ol (B55671) Research
Despite the significant progress in the field, several challenges and opportunities remain in the research and development of imidazo[1,2-a]pyridin-2-ol and its derivatives.
Challenges:
Synthesis and Functionalization: While many synthetic methods exist, the development of more efficient, site-selective, and environmentally friendly procedures for the synthesis and functionalization of the imidazo[1,2-a]pyridine core remains an active area of research. rsc.orgrsc.orgorganic-chemistry.org Achieving specific substitution patterns, which is crucial for optimizing biological activity, can be synthetically challenging.
Physicochemical Properties: Some derivatives, particularly those developed for challenging targets, can exhibit suboptimal physicochemical properties, such as high lipophilicity and low aqueous solubility, which can hinder their development as drug candidates. nih.gov
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the SAR for various biological targets is needed to guide the rational design of more potent and selective compounds. researchgate.net
Opportunities:
Novel Biological Targets: The vast chemical space of imidazo[1,2-a]pyridine derivatives offers the opportunity to explore their activity against new and challenging biological targets. nih.gov
Advanced Materials: The unique photophysical properties of these compounds present opportunities for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. bio-conferences.orgnih.gov
Green Chemistry: The development of sustainable synthetic methods, including the use of renewable starting materials and catalysts, is a significant opportunity for the field. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structure of 8-chloroimidazo[1,2-a]pyridin-2-ol derivatives?
- Methodological Answer : Combine NMR, NMR, and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For example, NMR can resolve chemical shifts for carbons adjacent to chlorine substituents (e.g., δ ~110–120 ppm for aromatic carbons), while HRMS ensures accurate molecular mass validation (e.g., ±1 ppm error tolerance) . Infrared (IR) spectroscopy is useful for identifying functional groups like hydroxyl or carbonyl moieties, particularly in tautomeric forms .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer : Utilize one-pot multi-component reactions or microwave-assisted synthesis to improve efficiency. For example, microwave irradiation at 100–150°C with KCO in DMF achieves higher yields (55–85%) compared to conventional heating, reducing reaction times from hours to minutes . Key intermediates like 2-aminopyridines can be halogenated at the 8-position using N-chlorosuccinimide (NCS) under inert conditions .
Q. How can researchers optimize reaction conditions to mitigate low yields in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Screen bases (e.g., KCO, tBuOK) and solvents (e.g., DMF, MeCN) systematically. Evidence shows that KCO in DMF at 100°C yields 77% product, while NaH or NaCO results in trace/no reaction . Use sealed-tube reactors under microwave irradiation to enhance reaction homogeneity and reduce side products .
Advanced Research Questions
Q. How do substituents at the 2- and 8-positions influence the photophysical properties of imidazo[1,2-a]pyridines?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., methoxy, nitro) and analyze fluorescence quantum yields. For example, 2-(4-methoxyphenyl) derivatives exhibit blue-shifted emission (λ ~450 nm) with higher quantum yields (Φ = 0.32) due to extended conjugation, making them suitable as fluorophores for bioimaging . Computational modeling (DFT) can predict substituent effects on electronic transitions .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
- Methodological Answer : Validate biological assays using orthogonal methods (e.g., SPR, cellular uptake studies). For instance, discrepancies in receptor binding affinity may arise from assay interference by residual solvents (e.g., DMSO >0.1% can inhibit enzyme activity). Use HPLC-purified compounds (>98% purity) and replicate experiments across multiple cell lines .
Q. How can X-ray crystallography aid in understanding the reactivity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and packing interactions critical for reactivity. For example, a 3,6-dibromo analog crystallized in a monoclinic system (space group P2/c) showed planar imidazo rings, favoring electrophilic substitution at the 5-position . This data guides regioselective functionalization strategies.
Q. What computational tools are effective for predicting the metabolic stability of this compound derivatives?
- Methodological Answer : Apply in silico ADMET models (e.g., SwissADME, pkCSM) to assess LogP, cytochrome P450 interactions, and solubility. Compounds with LogD (pH 7.4) <3 and polar surface area <80 Å typically exhibit better bioavailability. For example, derivatives with morpholine acetamide substituents show improved microsomal stability (t >60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
